Cas no 2004090-85-9 (3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide)

3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide 化学的及び物理的性質
名前と識別子
-
- 3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide
- 2004090-85-9
- EN300-1140720
-
- インチ: 1S/C10H15BrN4O/c1-6(15-5-7(11)4-13-15)9(10(12)16)14-8-2-3-8/h4-6,8-9,14H,2-3H2,1H3,(H2,12,16)
- InChIKey: RSEQRGRPHOFTRO-UHFFFAOYSA-N
- ほほえんだ: BrC1C=NN(C=1)C(C)C(C(N)=O)NC1CC1
計算された属性
- せいみつぶんしりょう: 286.04292g/mol
- どういたいしつりょう: 286.04292g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 272
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1140720-0.5g |
3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide |
2004090-85-9 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
Enamine | EN300-1140720-1g |
3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide |
2004090-85-9 | 95% | 1g |
$1057.0 | 2023-10-26 | |
Enamine | EN300-1140720-1.0g |
3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide |
2004090-85-9 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1140720-5g |
3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide |
2004090-85-9 | 95% | 5g |
$3065.0 | 2023-10-26 | |
Enamine | EN300-1140720-2.5g |
3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide |
2004090-85-9 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
Enamine | EN300-1140720-10g |
3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide |
2004090-85-9 | 95% | 10g |
$4545.0 | 2023-10-26 | |
Enamine | EN300-1140720-0.1g |
3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide |
2004090-85-9 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
Enamine | EN300-1140720-0.05g |
3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide |
2004090-85-9 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
Enamine | EN300-1140720-0.25g |
3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide |
2004090-85-9 | 95% | 0.25g |
$972.0 | 2023-10-26 |
3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide 関連文献
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamideに関する追加情報
Professional Introduction to 3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide (CAS No. 2004090-85-9)
3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide is a significant compound in the field of pharmaceutical chemistry, characterized by its complex molecular structure and diverse potential applications. This compound, identified by the CAS number 2004090-85-9, has garnered attention due to its structural features and its role in the development of novel therapeutic agents. The presence of both a brominated pyrazole moiety and a cyclopropylamino group makes it a versatile scaffold for further chemical modifications and biological evaluations.
The pyrazole ring is a heterocyclic aromatic compound that is widely recognized for its pharmacological properties. In particular, the 4-bromo substituent on the pyrazole ring enhances its reactivity, making it an attractive component for medicinal chemistry. This modification allows for further functionalization, enabling the synthesis of derivatives with tailored biological activities. The bromine atom can participate in various chemical reactions, including cross-coupling reactions, which are commonly employed in the synthesis of complex organic molecules.
Complementing the pyrazole moiety is the cyclopropylamino group, which introduces a unique three-membered ring structure into the molecule. Cyclopropyl groups are known to influence the pharmacokinetic properties of compounds, often enhancing their metabolic stability and bioavailability. The incorporation of this group into 3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide suggests that it may exhibit favorable pharmacokinetic profiles, making it a promising candidate for further development.
In recent years, there has been increasing interest in the development of small molecule inhibitors targeting various disease pathways. The compound 3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide has shown potential in several preclinical studies as a modulator of key biological targets. For instance, preliminary research indicates that it may interact with enzymes involved in inflammatory pathways, suggesting its utility in the treatment of chronic inflammatory diseases. Additionally, its structural features make it a candidate for targeting receptors or ion channels associated with neurological disorders.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The bromination step on the pyrazole ring is particularly critical, as it determines the reactivity of the molecule for subsequent modifications. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce the cyclopropylamino group efficiently. These methods not only enhance the synthetic route but also improve the overall quality of the final product.
The biological evaluation of 3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide has been conducted using both in vitro and in vivo models. In vitro studies have revealed promising activity against several disease-relevant targets, including kinases and transcription factors. These findings have prompted further investigation into its potential therapeutic applications. In vivo studies have provided additional insights into its pharmacological properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles.
The compound's potential as a lead molecule has also been supported by computational modeling studies. Molecular docking simulations have been used to predict its binding interactions with target proteins, providing a rational basis for structure-based drug design. These simulations have helped identify key residues involved in binding and have guided modifications to enhance potency and selectivity.
Future research directions for 3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide include exploring its mechanism of action in greater detail and optimizing its pharmacological properties through structural modifications. Additionally, investigating its potential as an intermediate in the synthesis of more complex drug candidates is an area of active interest. Collaborative efforts between synthetic chemists and biologists will be essential to fully realize its therapeutic potential.
The development of novel pharmaceutical agents relies heavily on the availability of high-quality starting materials and intermediates like 3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide. Its unique structural features make it a valuable tool for medicinal chemists seeking to develop innovative treatments for various diseases. As research continues to uncover new biological targets and therapeutic strategies, compounds such as this are likely to play an increasingly important role in drug discovery and development.
2004090-85-9 (3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide) 関連製品
- 1402585-33-4(Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate)
- 37141-01-8(5-Aminobenzene-1,2,3-tricarboxylic acid)
- 2091167-66-5(2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetonitrile)
- 14348-75-5(2,7-Dibromo-9-fluorenone)
- 1500602-74-3(5-chloro-3-nitropyridine-2-sulfonamide)
- 2305253-78-3(1-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine dihydrochloride)
- 1447607-76-2(2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL)
- 847226-09-9(2-Fluoro-6-(4-methoxyphenyl)pyridine)
- 143615-76-3((3R,5S)-[6]-gingerdiol)
- 953008-89-4(N-{5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl}-2-oxo-2H-chromene-3-carboxamide)




